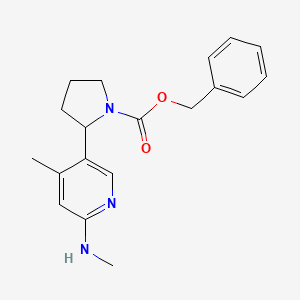

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a pyridine moiety with methyl and methylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as methylamine and methyl iodide to introduce the methyl and methylamino groups.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving the use of amines and aldehydes.

Coupling of the Benzyl Group: The benzyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have demonstrated the anticancer properties of derivatives related to this compound. For instance, pyrrolo[2,3-b]pyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancers. The mechanism is often linked to the induction of apoptosis and cell cycle arrest in tumor cells .

- Antimicrobial Properties

- Anti-inflammatory Effects

- Neuroprotective Effects

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:

- Pyridine Substituents : Varying the substituents on the pyridine ring can significantly influence both the potency and selectivity of the compound against specific biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| 4-Methyl | Enhances binding affinity to target receptors |

| 6-Methylamino | Increases cytotoxicity against cancer cells |

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated the cytotoxic effects of benzyl derivatives on human cancer cell lines using MTT assays. The results indicated that compounds with specific side chains exhibited IC₅₀ values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced anticancer potential .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to MIC values lower than those of commonly used antibiotics, indicating strong antimicrobial activity .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Benzyl 1,2,3-triazine-5-carboxylate: Similar in structure but with a triazine ring instead of a pyridine ring.

2-(Pyridin-2-yl)pyrrolidine-1-carboxylate: Lacks the benzyl group and methylamino substituent.

Uniqueness

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate, also referred to by its CAS number 1352529-53-3, is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring and a pyridine moiety, which are known to contribute to various biological activities. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H23N3O2

- Molecular Weight : 325.4 g/mol

- IUPAC Name : Benzyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

- InChI Key : NMUFDIQJFRUMOL-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those structurally similar to this compound. In vitro tests have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrolidine structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Pyrrolidine Derivative A | 0.0039 | S. aureus |

| Pyrrolidine Derivative B | 0.025 | E. coli |

Antifungal Activity

Pyrrolidine derivatives have also been evaluated for antifungal activity. The compound's structure may contribute to its efficacy against fungal strains, although specific data on this compound is limited. General trends indicate that modifications in the pyrrolidine ring can enhance antifungal potency, suggesting further investigation into this compound's potential in antifungal therapy is warranted .

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For example, derivatives with similar structural motifs have shown promising results as inhibitors of cancer cell proliferation. In particular, certain analogs have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A (analog) | HCT116 (colon cancer) | <10 |

| Compound B (analog) | KMS-12 BM (multiple myeloma) | 640 |

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or interfere with receptor signaling mechanisms crucial for cell proliferation and survival .

Case Studies and Research Findings

- Antitumor Activity : A study evaluating a series of pyrrolidine derivatives found that specific modifications led to enhanced activity against tumor cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of related compounds showed significant inhibition against various pathogens, reinforcing the potential utility of this compound in treating infections caused by resistant strains .

Properties

Molecular Formula |

C19H23N3O2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

benzyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H23N3O2/c1-14-11-18(20-2)21-12-16(14)17-9-6-10-22(17)19(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3,(H,20,21) |

InChI Key |

NMUFDIQJFRUMOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.